2-{[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole
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Overview
Description
2-{[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further substituted with a cyclopropyl and fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperazine ring. The final steps involve the substitution of the piperazine ring with the cyclopropyl and fluoropyrimidine groups. Common reagents used in these reactions include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-{[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid: Shares structural similarities but differs in its core structure and functional groups.
2-Cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine: Similar in having a piperazine ring and fluoropyrimidine group but differs in other substituents.
Uniqueness
What sets 2-{[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c20-17-18(13-5-6-13)21-12-22-19(17)26-9-7-25(8-10-26)11-16-23-14-3-1-2-4-15(14)24-16/h1-4,12-13H,5-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTDRIZFCYACLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCN(CC3)CC4=NC5=CC=CC=C5N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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